5-(Isocyanomethyl)pyrimidine
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Overview
Description
5-(Isocyanomethyl)pyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with an isocyanomethyl group at the 5-position. Pyrimidines are a class of nitrogen-containing heterocycles that are structurally similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The isocyanomethyl group, characterized by the presence of an isocyanide functional group, imparts unique reactivity to the compound, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isocyanomethyl)pyrimidine typically involves the introduction of the isocyanomethyl group to a pyrimidine precursor. One common method is the reaction of 5-(bromomethyl)pyrimidine with silver cyanide (AgCN) in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the isocyanide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the handling of isocyanides requires stringent safety measures due to their toxicity and potential for hazardous fumes.
Chemical Reactions Analysis
Types of Reactions: 5-(Isocyanomethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The isocyanide group can participate in cycloaddition reactions, forming heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitriles or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Cycloaddition: Reagents like azides or alkynes under thermal or catalytic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Cycloaddition: Fused heterocyclic compounds.
Oxidation: Nitriles.
Reduction: Amines.
Scientific Research Applications
Chemistry: 5-(Isocyanomethyl)pyrimidine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its unique reactivity makes it valuable in multicomponent reactions and the synthesis of bioactive molecules.
Biology: In biological research, this compound derivatives are explored for their potential as enzyme inhibitors and probes for studying biochemical pathways. The isocyanide group can interact with metal ions in enzymes, affecting their activity.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. The ability to modify the pyrimidine ring and isocyanide group allows for the design of molecules with specific biological targets.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its reactivity enables the creation of novel polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 5-(Isocyanomethyl)pyrimidine involves its interaction with molecular targets through the isocyanide group. The isocyanide group can coordinate with metal ions in enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can form covalent bonds with nucleophilic residues in proteins, affecting their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity with biological targets.
Comparison with Similar Compounds
5-(Bromomethyl)pyrimidine: A precursor in the synthesis of 5-(Isocyanomethyl)pyrimidine.
5-(Cyanomethyl)pyrimidine: Similar structure but with a cyano group instead of an isocyanide group.
5-(Aminomethyl)pyrimidine: Contains an amino group instead of an isocyanide group.
Uniqueness: this compound is unique due to the presence of the isocyanide group, which imparts distinct reactivity compared to other similar compounds. The isocyanide group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H5N3 |
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Molecular Weight |
119.12 g/mol |
IUPAC Name |
5-(isocyanomethyl)pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-7-2-6-3-8-5-9-4-6/h3-5H,2H2 |
InChI Key |
NIQNLCPDISFDIC-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1=CN=CN=C1 |
Origin of Product |
United States |
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